molecular formula C6H8ClF6NO2 B13445842 Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride

Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride

Cat. No.: B13445842
M. Wt: 275.57 g/mol
InChI Key: VPDJDWCROPWRGJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride is a chemical compound with the molecular formula C6H7F6NO2·HCl. It is known for its unique structural features, including the presence of multiple trifluoromethyl groups, which impart distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. This reaction forms the corresponding Ni(II) complex, which is then treated with methyl chloroformate to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted compounds with different functional groups. These products are valuable intermediates in various chemical syntheses.

Scientific Research Applications

Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to effective inhibition or activation of target proteins. The pathways involved include hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)aniline
  • 2-Methyl-3-trifluoromethylaniline
  • Ethyl 4,4,4-trifluoro-2-butynoate

Uniqueness

Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride is unique due to its multiple trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability, reactivity, and selectivity in various chemical reactions. These features make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H8ClF6NO2

Molecular Weight

275.57 g/mol

IUPAC Name

methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride

InChI

InChI=1S/C6H7F6NO2.ClH/c1-15-4(14)2(13)3(5(7,8)9)6(10,11)12;/h2-3H,13H2,1H3;1H

InChI Key

VPDJDWCROPWRGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl

Origin of Product

United States

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